4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a prop-2-yn-1-yl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Benzo[d]thiazole derivatives
are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Prop-2-yn-1-yl
is a terminal alkyne group that is often used in click chemistry, particularly in the synthesis of 1,2,3-triazole hybrids . These hybrids have been found to possess notable therapeutic importance and exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Methoxy Group Addition: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base like sodium hydride.
Final Coupling: The final step involves coupling the benzothiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzothiazole ring or the methoxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced benzothiazole derivatives.
Scientific Research Applications
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(prop-2-yn-1-yl)benzamide: A simpler analog with similar structural features but lacking the benzothiazole ring.
N-propargyl-4-methoxybenzamide: Another related compound with a propargyl group and methoxybenzamide structure.
Uniqueness
4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties
Biological Activity
4-Methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzothiazole ring with a benzamide moiety, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, including cytotoxicity against cancer cell lines and other relevant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving o-aminothiophenol and suitable aldehydes.
- Introduction of the Prop-2-yn-1-yl Group : This step often employs nucleophilic substitution reactions.
- Attachment of the Benzamide Moiety : The final step involves reacting the intermediate with benzoyl chloride under basic conditions.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Selectivity Ratio |
---|---|---|
HCT116 (Colon) | 10–15 | 4 |
MCF7 (Breast) | 15–20 | 3 |
HeLa (Cervical) | 12–18 | 3 |
The compound demonstrated significant selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Mechanistic Studies
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as MDM2 and other apoptotic pathways. These interactions may lead to the stabilization of p53, a crucial tumor suppressor protein.
Case Studies
A notable study investigated the effect of this compound on HCT116 cells. The results indicated that treatment with concentrations ranging from 10 to 15 µM resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Study Findings:
- Caspase Activation : Increased levels of active caspases were observed.
- DNA Fragmentation : A clear laddering pattern indicative of apoptosis was noted in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed G0/G1 phase arrest in treated cells.
Pharmacological Implications
The unique structural features of this compound suggest potential applications beyond oncology:
- Antimicrobial Activity : Preliminary tests indicate possible antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, warranting further investigation.
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)6-5-7-16(17)24-19(21)20-18(22)14-8-10-15(23-3)11-9-14/h1,5-11H,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHACYCODNYQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.